![molecular formula C7H12N2O4Pt B12869561 Platinum, (1,2-cyclopentanediamine-N,N')[ethanedioato(2-)-O,O']-(1S-trans) CAS No. 70692-35-2](/img/structure/B12869561.png)
Platinum, (1,2-cyclopentanediamine-N,N')[ethanedioato(2-)-O,O']-(1S-trans)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Platinum, (1,2-cyclopentanediamine-N,N’)[ethanedioato(2-)-O,O’]-(1S-trans) is a platinum-based coordination compound. It is known for its application in various fields, particularly in medicinal chemistry. The compound is characterized by its unique structure, which includes a platinum center coordinated with 1,2-cyclopentanediamine and ethanedioato ligands.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Platinum, (1,2-cyclopentanediamine-N,N’)[ethanedioato(2-)-O,O’]-(1S-trans) typically involves the reaction of platinum salts with 1,2-cyclopentanediamine and ethanedioic acid under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired complex. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Platinum, (1,2-cyclopentanediamine-N,N’)[ethanedioato(2-)-O,O’]-(1S-trans) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of platinum.
Reduction: Reduction reactions can convert the platinum center to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where the ligands coordinated to the platinum center are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Ligand exchange reactions often involve the use of other amines or carboxylates as substituting ligands.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state platinum complexes, while reduction can produce lower oxidation state species. Substitution reactions result in new platinum complexes with different ligands.
Applications De Recherche Scientifique
Platinum, (1,2-cyclopentanediamine-N,N’)[ethanedioato(2-)-O,O’]-(1S-trans) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: The compound is studied for its interactions with biological molecules, such as proteins and DNA.
Medicine: It is investigated for its potential as an anticancer agent, similar to other platinum-based drugs like cisplatin and oxaliplatin.
Industry: The compound is used in the development of new materials and as a precursor for other platinum-based compounds.
Mécanisme D'action
The mechanism of action of Platinum, (1,2-cyclopentanediamine-N,N’)[ethanedioato(2-)-O,O’]-(1S-trans) involves its interaction with cellular components. In medicinal applications, the compound binds to DNA, causing cross-linking and disrupting DNA replication and transcription. This leads to cell cycle arrest and apoptosis in cancer cells. The molecular targets include DNA and various proteins involved in cell division and repair pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cisplatin: A widely used platinum-based anticancer drug with a similar mechanism of action.
Carboplatin: Another platinum-based drug with reduced side effects compared to cisplatin.
Oxaliplatin: Known for its effectiveness against colorectal cancer and different ligand structure.
Uniqueness
Platinum, (1,2-cyclopentanediamine-N,N’)[ethanedioato(2-)-O,O’]-(1S-trans) is unique due to its specific ligand arrangement, which imparts distinct chemical and biological properties. Its structure allows for different reactivity and interactions compared to other platinum-based compounds, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
70692-35-2 |
|---|---|
Formule moléculaire |
C7H12N2O4Pt |
Poids moléculaire |
383.27 g/mol |
Nom IUPAC |
(2-azanidylcyclopentyl)azanide;oxalic acid;platinum(2+) |
InChI |
InChI=1S/C5H10N2.C2H2O4.Pt/c6-4-2-1-3-5(4)7;3-1(4)2(5)6;/h4-7H,1-3H2;(H,3,4)(H,5,6);/q-2;;+2 |
Clé InChI |
LZJWIMXWNAOSKA-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(C1)[NH-])[NH-].C(=O)(C(=O)O)O.[Pt+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(3-Ethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12869490.png)
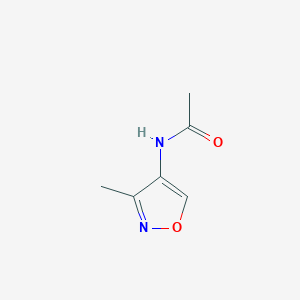
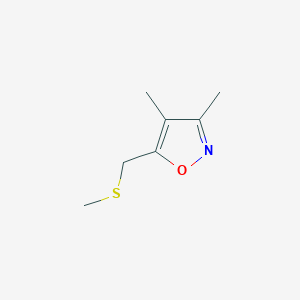
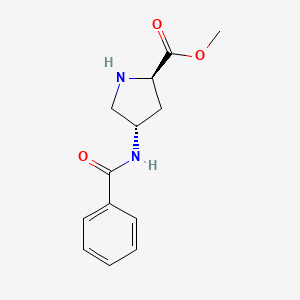
![5-(4-(Benzyloxy)-3-methoxyphenyl)-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-2(5H)-one](/img/structure/B12869519.png)
![1,2-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12869527.png)
![Platinum, (1,2-cyclopentanediamine-N,N')[ethanedioato(2-)-O,O']-(1S-trans)](/img/structure/B12869528.png)
![2-Hydroxy-2-(2-methoxybenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12869534.png)
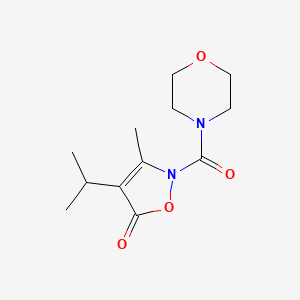
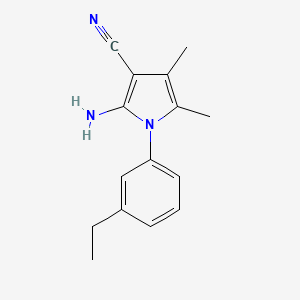
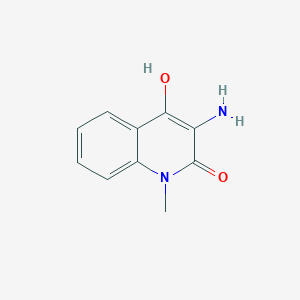
![Dicyclohexyl(6,7-dihydrodibenzo[e,g][1,4]dioxocin-1-yl)phosphine](/img/structure/B12869556.png)

![1-(6-Iodobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12869568.png)
